![molecular formula C9H11BrFNO B2651781 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol CAS No. 1094672-51-1](/img/structure/B2651781.png)
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol” is a chemical compound with the CAS Number: 1094672-51-1 . It has a molecular weight of 248.09 and its IUPAC name is 2-[(4-bromo-2-fluorobenzyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro-benzyl group attached to an ethanolamine moiety.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .Applications De Recherche Scientifique
Fluorescence and Coordination Studies
A study involving the coordination and fluorescence of Zn2+ probes highlights the importance of structural modifications in influencing the fluorescence properties and coordination behavior of such compounds in the presence of zinc ions. The ability to modulate fluorescence through chemical modifications makes 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol relevant in designing fluorescent probes for metal ion detection in biological systems (Hendrickson et al., 2003).
Enantioselective Synthesis
Research on the enantioselective synthesis of compounds demonstrates the utility of this compound and its derivatives in producing chiral intermediates for pharmaceuticals. For instance, the enantioselective microbial reduction of substituted acetophenones has been shown to yield chiral alcohols with high enantiomeric excess, indicating the potential for synthesizing optically active pharmaceuticals (Patel et al., 2004).
Protective Groups in Peptide Synthesis
Modifications of the chemical structure to introduce amino-protective groups that are labile in alkaline media demonstrate the compound's utility in peptide synthesis. Such modifications enable the selective protection and deprotection of amino groups, facilitating the synthesis of peptides under controlled conditions (Verhart & Tesser, 2010).
Chemosensor Development
The development of chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions is another application. The ability to design sensors that show remarkable fluorescence enhancement in the presence of specific ions, like Zn2+, underscores the role of this compound derivatives in environmental monitoring and biological research (Park et al., 2015).
Analytical and Biochemical Studies
The compound and its derivatives serve as crucial intermediates in the synthesis of analytes for biochemical studies. For example, research into the in vivo metabolism of psychoactive compounds in rats identified metabolites that are essential for understanding drug metabolism and pharmacokinetics, highlighting the compound's relevance in toxicology and pharmacology research (Kanamori et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKXJJDGANVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


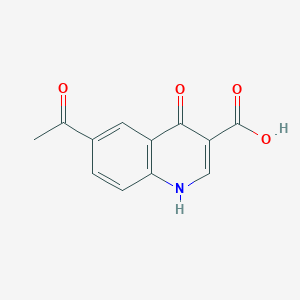
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)
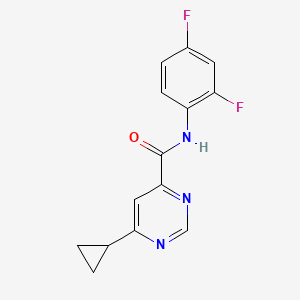
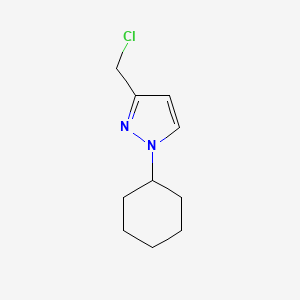
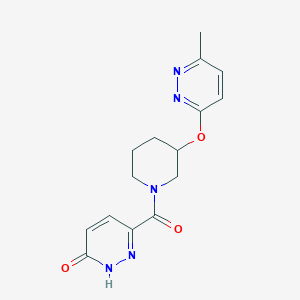

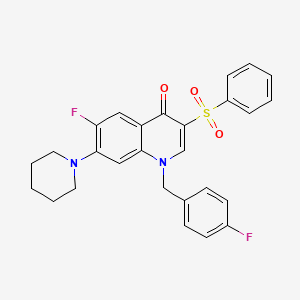
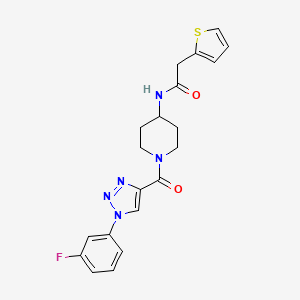
![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)